
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: is an organic compound belonging to the class of phenanthridinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Cyclization Reactions: Starting from a suitable precursor, cyclization reactions can form the phenanthridinone core.
Methylation: Introduction of methyl groups at the 6,6-positions can be achieved using methylating agents such as methyl iodide in the presence of a base.
Reduction and Oxidation: Specific reduction and oxidation steps might be required to achieve the desired tetrahydro configuration and functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized phenanthridinone derivatives, while reduction could produce more saturated compounds.
科学研究应用
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism by which 6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathways Involved: Affecting signaling pathways and metabolic processes.
相似化合物的比较
6,6-Dimethyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: can be compared with other phenanthridinone derivatives:
Phenanthridin-6(5H)-one: Lacks the dimethyl groups and has different biological activity.
2,3,5,6-Tetrahydrophenanthridin-4(1H)-one: Similar structure but without the dimethyl groups.
6-Methyl-2,3,5,6-tetrahydrophenanthridin-4(1H)-one: Contains only one methyl group, leading to different chemical properties.
These comparisons highlight the uniqueness of This compound
属性
CAS 编号 |
89768-69-4 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC 名称 |
6,6-dimethyl-1,2,3,5-tetrahydrophenanthridin-4-one |
InChI |
InChI=1S/C15H17NO/c1-15(2)12-8-4-3-6-10(12)11-7-5-9-13(17)14(11)16-15/h3-4,6,8,16H,5,7,9H2,1-2H3 |
InChI 键 |
XMKUVTJZOLUYMT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C(N1)C(=O)CCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


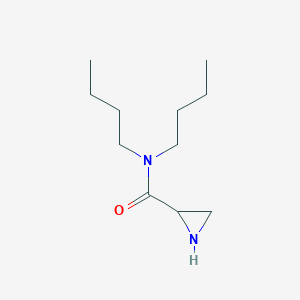
![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)
![2-[(3-Methylbutyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381772.png)
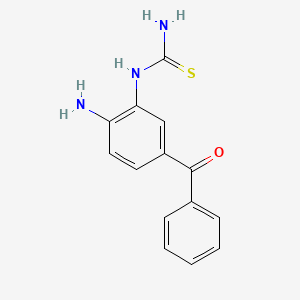
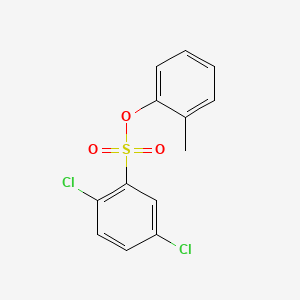
![N-[3-(Benzenesulfonyl)propyl]-N-butylbutan-1-amine](/img/structure/B14381784.png)

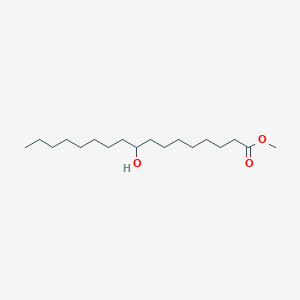
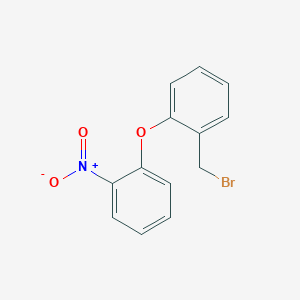
![3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole](/img/structure/B14381807.png)
